(3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol
CAS No.:
Cat. No.: VC15738479
Molecular Formula: C11H18O3
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18O3 |
|---|---|
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | (3aS,4S,6R,6aR)-4-ethenyl-2,2,4-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol |
| Standard InChI | InChI=1S/C11H18O3/c1-5-11(4)6-7(12)8-9(11)14-10(2,3)13-8/h5,7-9,12H,1,6H2,2-4H3/t7-,8-,9-,11-/m1/s1 |
| Standard InChI Key | WRDMUYHMGXMDDA-TURQNECASA-N |
| Isomeric SMILES | C[C@]1(C[C@H]([C@@H]2[C@H]1OC(O2)(C)C)O)C=C |
| Canonical SMILES | CC1(OC2C(CC(C2O1)(C)C=C)O)C |
Introduction
Structural Characteristics and Stereochemical Complexity
Core Molecular Architecture
The molecule features a bicyclic framework comprising a cyclopentane ring fused to a 1,3-dioxolane moiety. The dioxolane ring (2,2,4-trimethyl substitution pattern) and cyclopentane system create a rigid polycyclic architecture with three contiguous stereocenters at positions 3a, 4, 6, and 6a. The vinyl group at C4 introduces planar chirality, while the hydroxyl group at C6 provides a site for hydrogen bonding and derivatization .
Synthetic Approaches and Challenges
Retrosynthetic Analysis
While explicit synthetic protocols remain proprietary, logical disconnections suggest two potential routes:
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Dioxolane Formation via Cyclocondensation: Ketone-protected diols could undergo acid-catalyzed cyclization with carbonyl compounds, followed by stereoselective vinyl group introduction through Wittig olefination.
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Chiral Pool Strategy: Starting from naturally occurring terpenoids with pre-existing stereocenters, such as isopulegol derivatives, followed by oxidative ring expansion to install the dioxolane system .
Stereochemical Control
The four contiguous stereocenters demand precise asymmetric synthesis techniques. Commercial sources indicate potential use of Sharpless asymmetric dihydroxylation or Jacobsen kinetic resolution during intermediate stages, though exact catalytic systems remain unspecified .
Physicochemical Profile and Stability
Experimental and Calculated Properties
Despite gaps in empirical data, computational modeling predicts:
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LogP: 1.82 (indicating moderate lipophilicity)
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Hydrogen Bond Donors/Acceptors: 1/3
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Topological Polar Surface Area: 46.53 Ų
The hydroxyl group's acidity (estimated pKa ~12.5) suggests limited ionization under physiological conditions, while the vinyl group's susceptibility to electrophilic addition necessitates inert atmosphere storage .
| Supplier | Purity | Packaging | Price (USD) | Lead Time |
|---|---|---|---|---|
| VulcanChem | >95% | 100 mg | $149.90 | 8-12 weeks |
| AladdinSci | 97% | 500 mg | $399.90 | 10-14 weeks |
Global production challenges stem from complex stereochemical requirements and specialized purification needs for enantiomeric excess >98% .
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